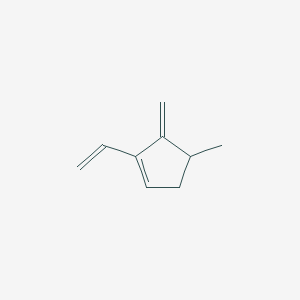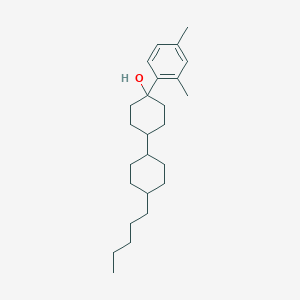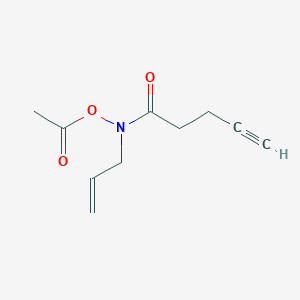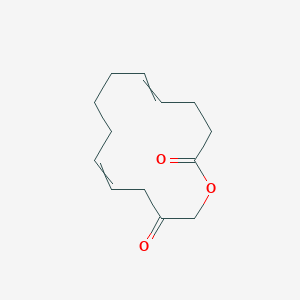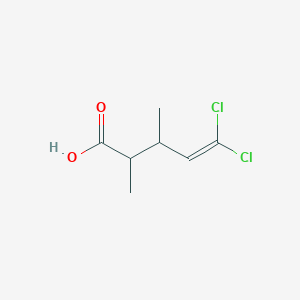
5,5-Dichloro-2,3-dimethylpent-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dichloro-2,3-dimethylpent-4-enoic acid: is an organic compound with the molecular formula C7H10Cl2O2 . It is characterized by the presence of two chlorine atoms, two methyl groups, and a carboxylic acid group attached to a pent-4-enoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dichloro-2,3-dimethylpent-4-enoic acid typically involves the chlorination of 2,3-dimethylpent-4-enoic acid. The reaction conditions often include the use of chlorine gas or other chlorinating agents under controlled temperature and pressure to ensure selective chlorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond and methyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or alkanes can be formed.
Substitution: The resulting products depend on the nucleophile used, leading to various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5,5-Dichloro-2,3-dimethylpent-4-enoic acid is used as an intermediate in organic synthesis, aiding in the preparation of more complex molecules .
Biology and Medicine:
Industry: In industrial settings, this compound can be used in the production of specialty chemicals, polymers, and other materials requiring specific functional groups .
Mecanismo De Acción
The mechanism of action of 5,5-Dichloro-2,3-dimethylpent-4-enoic acid involves its interaction with various molecular targets, depending on the context of its use. In biochemical applications, it may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. The presence of chlorine atoms and the carboxylic acid group allows it to form strong interactions with target molecules, altering their activity and function .
Comparación Con Compuestos Similares
- 2,3-Dimethylpent-4-enoic acid
- 3,4-Dimethylpent-2-enoic acid
- 2,2-Dimethyl-4-pentenoic acid
Comparison: Compared to its analogs, this compound exhibits distinct chemical behavior, particularly in substitution reactions and interactions with biological targets .
Propiedades
Número CAS |
87953-23-9 |
|---|---|
Fórmula molecular |
C7H10Cl2O2 |
Peso molecular |
197.06 g/mol |
Nombre IUPAC |
5,5-dichloro-2,3-dimethylpent-4-enoic acid |
InChI |
InChI=1S/C7H10Cl2O2/c1-4(3-6(8)9)5(2)7(10)11/h3-5H,1-2H3,(H,10,11) |
Clave InChI |
XZZGXAZFTMTYAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C(Cl)Cl)C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one](/img/structure/B14396757.png)
![3,3'-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one)](/img/structure/B14396772.png)
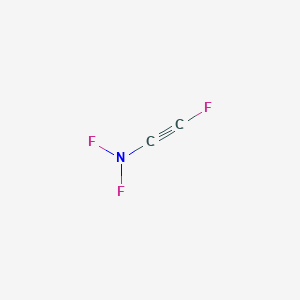
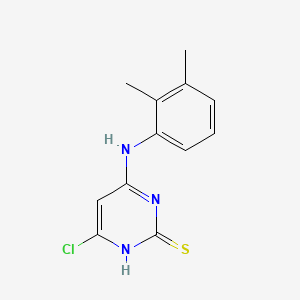
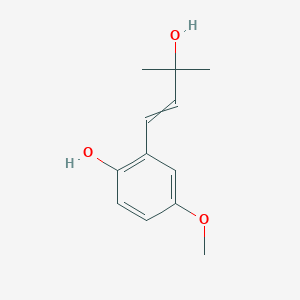
![5-(Pentyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14396792.png)
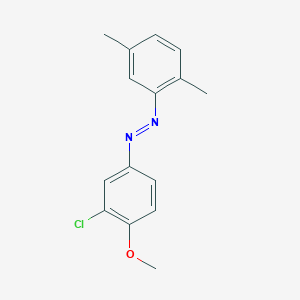
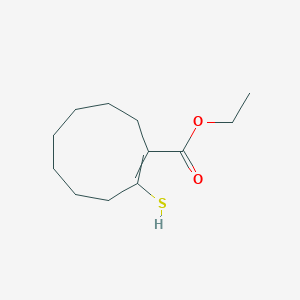
![5,12-Dimethoxynaphtho[2,3-a]azulene](/img/structure/B14396805.png)

